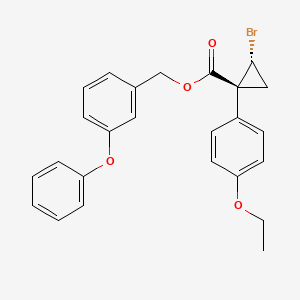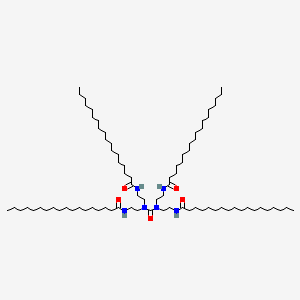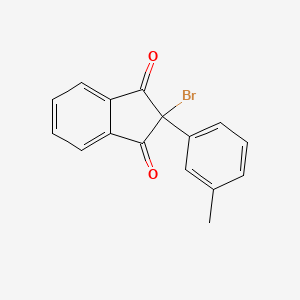
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of brominated indene derivatives. This compound is characterized by the presence of a bromine atom and a methylphenyl group attached to the indene core. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the bromination of 2-(3-methylphenyl)-1H-indene-1,3(2H)-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2-(3-methylphenyl)-1H-indene-1,3(2H)-dione.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-(3-methylphenyl)-1H-indene-1,3(2H)-dione.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the indene core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
- 2-Bromo-3-methylpropiophenone
- 2-Bromo-2-methylpropane
- 2-Bromo-1-(3-methylphenyl)propan-1-one
Comparison: Compared to similar compounds, 2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for pharmaceutical research.
属性
CAS 编号 |
76475-64-4 |
|---|---|
分子式 |
C16H11BrO2 |
分子量 |
315.16 g/mol |
IUPAC 名称 |
2-bromo-2-(3-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11BrO2/c1-10-5-4-6-11(9-10)16(17)14(18)12-7-2-3-8-13(12)15(16)19/h2-9H,1H3 |
InChI 键 |
MLYBZIFKSJECRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


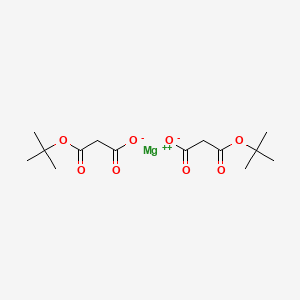
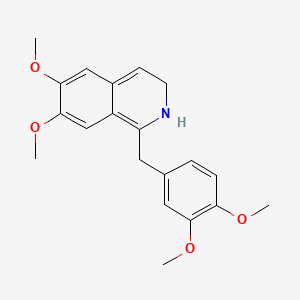
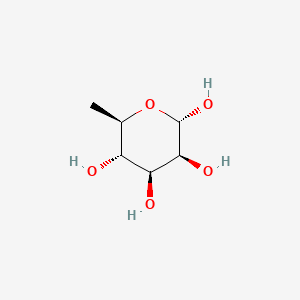
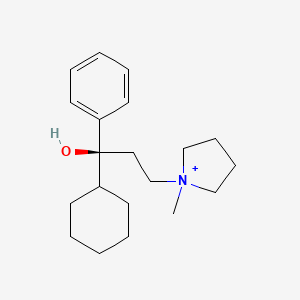
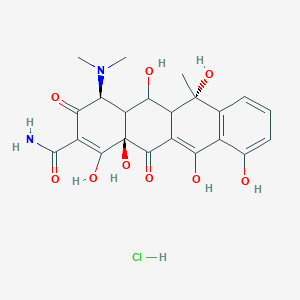
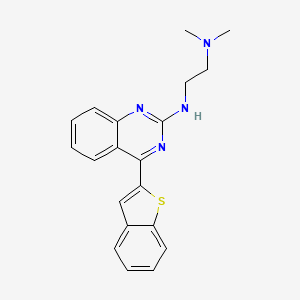
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
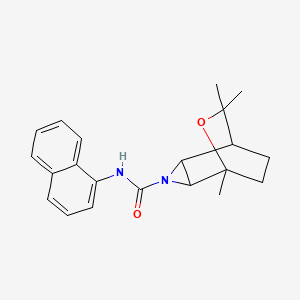


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
